molecular formula C16H17NO2 B14173675 N-benzyl-N-(methoxymethyl)benzamide CAS No. 922521-77-5

N-benzyl-N-(methoxymethyl)benzamide

Cat. No.: B14173675
CAS No.: 922521-77-5
M. Wt: 255.31 g/mol
InChI Key: MJJGJWMBTLNSDX-UHFFFAOYSA-N
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Description

N-benzyl-N-(methoxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group and a methoxymethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(methoxymethyl)benzamide typically involves the reaction of benzylamine with methoxymethyl chloride in the presence of a base, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(methoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-benzyl-N-(methoxymethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(methoxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: This compound is similar in structure but lacks the benzyl group.

    N-benzylbenzamide: This compound is similar but does not have the methoxymethyl group.

Uniqueness

N-benzyl-N-(methoxymethyl)benzamide is unique due to the presence of both the benzyl and methoxymethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

922521-77-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-N-(methoxymethyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-19-13-17(12-14-8-4-2-5-9-14)16(18)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

MJJGJWMBTLNSDX-UHFFFAOYSA-N

Canonical SMILES

COCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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